4-Glycidoxy-2-nitroacetanilide
Description
4-Glycidoxy-2-nitroacetanilide is a nitroacetanilide derivative characterized by a glycidoxy (epoxide-containing) substituent at the 4-position and a nitro group at the 2-position of the acetanilide backbone. The glycidoxy group’s epoxide moiety enables participation in ring-opening reactions, while the nitro group may influence electronic properties and stability.
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
N-[2-nitro-4-(oxiran-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-10-3-2-8(4-11(10)13(15)16)17-5-9-6-18-9/h2-4,9H,5-6H2,1H3,(H,12,14) |
InChI Key |
CCUSDMULSKPTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCC2CO2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogs:
4'-Methoxy-2'-nitroacetanilide ():
- Substitutes the glycidoxy group with a methoxy (-OCH₃) group at the 4-position.
- Methoxy is electron-donating, enhancing stability but reducing reactivity compared to glycidoxy.
- Likely used in pharmaceuticals or synthetic intermediates due to its stability.
Ranitidine Complex Nitroacetamide (): Contains a nitroacetamide core but integrates a furan ring and dimethylamino group. Pharmacologically relevant (ranitidine derivatives), suggesting nitroacetanilides’ broader utility in drug synthesis.
Ranitidine Amino Alcohol Hemifumarate (): Features a methanol-substituted furan, highlighting how substituent polarity impacts solubility and bioactivity.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Physicochemical Properties*
| Property | This compound | 4'-Methoxy-2'-nitroacetanilide |
|---|---|---|
| Molecular Weight | ~252.23 g/mol | ~226.19 g/mol |
| Solubility | Low in polar solvents | Moderate in polar solvents |
| Thermal Stability | Decomposes near 150°C | Stable up to 200°C |
*Estimates based on structural analogs and substituent effects.
Research Findings and Insights
Reactivity Differences :
- The glycidoxy group in this compound facilitates epoxy-amine or epoxy-thiol reactions, making it suitable for crosslinking applications . In contrast, 4'-Methoxy-2'-nitroacetanilide’s inert methoxy group limits such reactivity but enhances shelf-life .
Pharmaceutical Relevance :
- Ranitidine-related compounds () demonstrate nitroacetanilides’ role in H₂ antagonist drugs. While this compound lacks direct pharmacological data, its glycidoxy group may introduce toxicity concerns, necessitating further safety studies.
Synthetic Challenges :
- Glycidoxy derivatives require controlled synthesis to prevent premature epoxide ring-opening, whereas methoxy analogs are more straightforward to handle .
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